N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide
Description
N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide is a thiophene-based dicarboxamide derivative featuring two benzo[d]thiazole substituents, each modified with a methylthio (-SMe) group at the 2-position. This compound’s design integrates a planar thiophene core with electron-rich aromatic systems, making it a candidate for anion-binding applications and biologically active molecules.
Properties
IUPAC Name |
2-N,5-N-bis(2-methylsulfanyl-1,3-benzothiazol-6-yl)thiophene-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S5/c1-29-21-25-13-5-3-11(9-17(13)32-21)23-19(27)15-7-8-16(31-15)20(28)24-12-4-6-14-18(10-12)33-22(26-14)30-2/h3-10H,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDVGCLZVBDXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(S3)C(=O)NC4=CC5=C(C=C4)N=C(S5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide typically involves multiple steps, starting with the preparation of the core thiophene-2,5-dicarboxamide structure. The synthetic routes may include:
Thiophene Derivatization: : The thiophene ring is functionalized with carboxamide groups at the 2 and 5 positions.
Methylthio Group Introduction:
Coupling Reaction: : The final step involves coupling the modified thiophene with the benzo[d]thiazol-6-yl units to form the target compound.
Industrial production methods focus on optimizing these steps to achieve high yields and purity. This may involve the use of catalysts, specific reaction conditions, and purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be employed to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions can vary depending on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Organic Electronics: : Its unique electronic properties make it suitable for use in organic semiconductors and other electronic devices.
Drug Discovery: : The compound's structural complexity allows it to be used as a building block in the synthesis of new pharmaceuticals.
Materials Science: : Its properties can be leveraged in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide exerts its effects involves interactions with molecular targets and pathways. The specific mechanisms can vary depending on the application, but generally, the compound may interact with enzymes, receptors, or other biomolecules to produce its desired effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrole-Based Dicarboxamides (Hosts 1 and 2)
Compounds 1 (N2,N5-bis(6-methylpyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide) and 2 (N2,N5-bis(7-methyl-1,8-naphthyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide) are pyrrole-dicarboxamides with pyridine/naphthyridine substituents. These hosts exhibit anion-binding capabilities, with association constants (Ka) determined via NMR titrations (Table 1) :
| Host | Cl⁻ | CH₃CO₂⁻ | NO₃⁻ | H₂PO₄⁻ | BF₄⁻ | PF₆⁻ |
|---|---|---|---|---|---|---|
| 1 | 2.1 | 3.8 | 1.9 | 4.5 | 1.2 | <1 |
| 2 | 3.4 | 4.2 | 2.3 | 5.0 | 1.5 | <1 |
Key Differences :
Thiophene-2,5-dicarbohydrazide Derivatives
N2,N5-bis[(1E)-ethylidene]thiophene-2,5-dicarbohydrazide derivatives are carbohydrazide analogs with demonstrated antimicrobial and anticancer activity . Unlike the target dicarboxamide, these compounds feature hydrazide linkages (-CONHNH₂) instead of amides (-CONHR).
Structural Implications :
- The carbohydrazide derivatives’ flexibility and hydrogen-bonding capacity may enhance membrane permeability but reduce metabolic stability compared to the rigid, planar dicarboxamide.
Thiadiazole/Thiadiazine Derivatives
N2,N5-diphenyl-1,3,4-thiadiazole-2,5-dicarboxamide (Compound 6) shares a dicarboxamide backbone but replaces thiophene with a 1,3,4-thiadiazole ring .
Electronic Properties :
- The thiadiazole ring’s electron-deficient nature may reduce anion-binding affinity relative to the electron-rich thiophene core in the target compound.
Computational and Experimental Insights
- DFT Calculations : B3LYP/6-31G(d,p) studies on Hosts 1 and 2 rationalized anion-binding trends via electrostatic and hydrogen-bonding interactions . Similar calculations for the target compound could predict its affinity for anions like SCN⁻ or I⁻.
- X-ray Crystallography : Host 1 crystallizes in the P21/c space group, revealing a planar pyrrole core and π-stacking interactions . The target compound’s crystal structure (if resolved) would clarify the impact of benzo[d]thiazole substituents on packing and anion binding.
Biological Activity
N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes multiple functional groups contributing to its biological activity. The key components are:
- Methylthio groups : These enhance lipophilicity and potentially improve membrane permeability.
- Benzo[d]thiazole moieties : Known for their pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of compounds related to benzo[d]thiazoles. For instance, derivatives have shown effectiveness against various bacterial strains, including resistant strains such as MRSA and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) μM | Reference |
|---|---|---|---|
| 1 | E. coli | 26.3 | |
| 2 | MRSA | 50.0 | |
| 3 | P. aeruginosa | 30.0 | |
| 4 | S. aureus | 40.0 |
The above table summarizes the MIC values for various derivatives, indicating that some compounds exhibit potent antibacterial activity, outperforming standard antibiotics like ampicillin and streptomycin.
Antifungal Activity
The compound has also been evaluated for antifungal properties. Studies indicate that thiazole derivatives demonstrate significant antifungal activity against strains such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity of Thiazole Derivatives
| Compound | Target Fungi | Minimum Fungicidal Concentration (MFC) μM | Reference |
|---|---|---|---|
| 1 | C. albicans | 50.0 | |
| 2 | A. niger | 60.0 |
These findings suggest that modifications to the thiazole structure can enhance antifungal efficacy.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of nucleic acid synthesis : Some thiazole derivatives interfere with DNA replication in bacteria.
- Disruption of cell membrane integrity : This leads to increased permeability and eventual cell lysis.
Case Studies
- Study on MRSA Resistance : A recent study evaluated the effectiveness of thiazole derivatives against MRSA strains, revealing that certain compounds significantly reduced bacterial viability compared to control treatments .
- Antifungal Efficacy : In another investigation, a series of thiazole compounds were tested against fungal pathogens, demonstrating that specific modifications led to enhanced activity against resistant strains .
Q & A
Q. What are the established synthetic routes for N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide?
- Methodological Answer : The compound is synthesized via multi-step coupling reactions. A typical route involves:
- Step 1 : Preparation of thiophene-2,5-dicarboxylic acid derivatives, such as thiophene-2,5-dicarbohydrazide, as a core scaffold ().
- Step 2 : Functionalization with 2-(methylthio)benzo[d]thiazol-6-amine groups using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in polar aprotic solvents (e.g., DMF or DCM) ().
- Step 3 : Purification via column chromatography or recrystallization ().
Key challenges include optimizing reaction temperatures (room temperature to 60°C) and avoiding side reactions from thiol oxidation ().
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopy :
- 1H/13C NMR to confirm substituent integration and regiochemistry (e.g., thiophene ring protons at δ 7.2–7.8 ppm; benzo[d]thiazole protons at δ 8.1–8.5 ppm) ().
- IR for functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹, thioether S-C at ~650 cm⁻¹) ().
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected for C24H18N4O2S4: ~554.0) ().
- Elemental Analysis : To confirm purity (>95%) ().
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Anticancer Screening :
- MTT Assay : Tested against cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values calculated ().
- Apoptosis Assays : Flow cytometry for Annexin V/PI staining ().
- Antimicrobial Testing :
- MIC (Minimum Inhibitory Concentration) : Against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) ().
- Molecular Docking : Preliminary binding affinity studies with targets like DNA gyrase or tubulin ().
Advanced Research Questions
Q. How do crystallographic studies inform the compound’s supramolecular structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Reveals conformation and intermolecular interactions. For analogous dicarboxamides, pyrazine/benzo[d]thiazole rings exhibit dihedral angles of 75–89°, influencing π-π stacking and hydrogen bonding ().
- Hydrogen-Bond Networks : N–H···N and C–H···O bonds stabilize 3D frameworks (e.g., layers parallel to bc-plane) ().
- Impact on Solubility : Extended conformations may reduce aqueous solubility, requiring formulation optimization ().
Q. How can computational modeling predict binding modes to biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps for redox activity) ().
- Molecular Dynamics (MD) Simulations : Assess stability in binding pockets (e.g., DNA gyrase ATP-binding site). For similar thiazole derivatives, hydrophobic interactions dominate ().
- Docking Software (AutoDock/Vina) : Screen against PDB-deposited targets (e.g., Tubulin: 1SA0) using flexible ligand protocols ().
Q. How to resolve contradictions in reported biological activities?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration in media) ( vs. 14).
- Dose-Response Reproducibility : Validate IC50 values across independent labs using standardized protocols ().
- Off-Target Profiling : Use kinome-wide screening to identify confounding interactions (e.g., kinase inhibition) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
